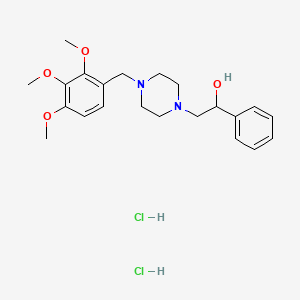![molecular formula C16H28NO4- B14481115 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate CAS No. 66466-58-8](/img/structure/B14481115.png)
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is an organic compound with a complex structure that includes a diethylamino group, an ethoxy group, and an oxoethyl group attached to an oct-3-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate typically involves the reaction of diethylaminoethanol with ethylene oxide to form 2-(2-diethylaminoethoxy)ethanol . This intermediate is then reacted with an appropriate acylating agent, such as oct-3-enoic acid, under controlled conditions to yield the final product . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular processes . The compound may also act as a weak base, participating in acid-base reactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Diethylaminoethoxy)ethanol: Similar in structure but lacks the oxoethyl and oct-3-enoate groups.
2-(2-Dimethylaminoethoxy)ethanol: Contains a dimethylamino group instead of a diethylamino group.
2-(2-Chloroethoxy)ethanol: Contains a chloro group instead of a diethylamino group.
Uniqueness
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the oxoethyl and oct-3-enoate groups distinguishes it from other similar compounds, providing unique reactivity and functionality.
Propriétés
Numéro CAS |
66466-58-8 |
|---|---|
Formule moléculaire |
C16H28NO4- |
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
2-[2-[2-(diethylamino)ethoxy]-2-oxoethyl]oct-3-enoate |
InChI |
InChI=1S/C16H29NO4/c1-4-7-8-9-10-14(16(19)20)13-15(18)21-12-11-17(5-2)6-3/h9-10,14H,4-8,11-13H2,1-3H3,(H,19,20)/p-1 |
Clé InChI |
ZFPFYUCTAGCCMD-UHFFFAOYSA-M |
SMILES canonique |
CCCCC=CC(CC(=O)OCCN(CC)CC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
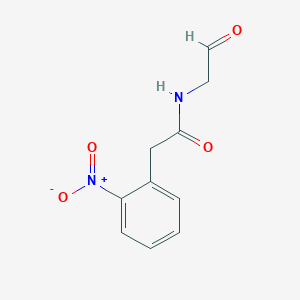
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

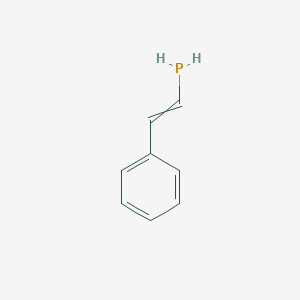
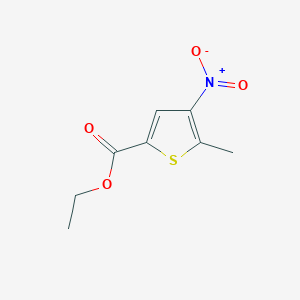
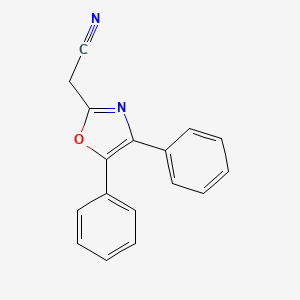

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
